(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride)
CAS No.: 1429311-47-6
Cat. No.: VC0104742
Molecular Formula: C14H18ClN3O4
Molecular Weight: 327.765
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429311-47-6 |
---|---|
Molecular Formula | C14H18ClN3O4 |
Molecular Weight | 327.765 |
IUPAC Name | 4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride |
Standard InChI | InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m1./s1 |
Standard InChI Key | ITMQDYQHNKXERQ-UTONKHPSSA-N |
SMILES | C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) features a complex molecular architecture with several key structural components. The compound contains an oxazolidinone ring with an R-configuration at the 5-position, where an aminomethyl group is attached. This oxazolidinone moiety is connected to a phenyl ring, which is further substituted with a morpholin-3-one group . The entire structure exists as a hydrochloride salt, which affects its solubility and stability properties .
The structural formula of the compound is C14H18ClN3O4, reflecting its complex molecular arrangement with three nitrogen atoms, four oxygen atoms, and one chlorine atom from the hydrochloride salt . The stereochemistry at the 5-position of the oxazolidinone ring is critical, with the R-configuration being specifically noted in its nomenclature and likely important for its biological activity .
Physicochemical Properties
The physicochemical properties of this compound provide important insights into its behavior in biological systems and its potential applications in pharmaceutical research. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 327.76 g/mol |
Chemical Formula | C14H18ClN3O4 |
CAS Number | 1429311-47-6 |
PubChem CID | 78358083 |
Purity (Commercial) | 97% |
InChIKey | ITMQDYQHNKXERQ-UTONKHPSSA-N |
Parent Compound CID | 70702420 |
The compound is typically available at a purity of 97%, making it suitable for research and potential pharmaceutical applications . As a hydrochloride salt, it likely exhibits increased water solubility compared to its free base form (parent compound), which is advantageous for biological testing and formulation development .
Structural Identification
Several methods and notations can be used to identify and characterize (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride). The compound can be represented using various chemical notation systems:
SMILES notation: C1COCC(=O)N1C2=CC=C(C=C2)N3CC@HCN.Cl
InChI: InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m1./s1
The parent compound (without the hydrochloride) has a PubChem CID of 70702420, while the hydrochloride salt has a CID of 78358083 . The compound was first added to PubChem on October 10, 2014, and was most recently modified on February 22, 2025 , indicating ongoing interest and research into this compound.
Package Size | Availability |
---|---|
25 mg | Common research quantity |
100 mg | Standard research quantity |
1 g | Larger research quantity |
5 g | Bulk research quantity |
25 kg | Industrial quantity |
These diverse packaging options reflect the compound's use across different scales of research and development, from small-scale laboratory investigations to potentially larger industrial applications . The availability of high-purity material (>97%) indicates the importance of quality control in the production of this compound for research purposes .
Biological Activity
Mechanism of Action
(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) belongs to the oxazolidinone class of compounds, which are known for their antimicrobial properties. The oxazolidinone structural component is particularly significant as it contributes to the compound's biological activity.
Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism prevents the formation of the initiation complex necessary for translation, effectively halting bacterial growth. The specific stereochemistry at the 5-position (R-configuration) and the presence of the aminomethyl group are likely critical for proper binding to the ribosomal target and subsequent antimicrobial activity.
Antimicrobial Properties
Research suggests that compounds with similar structural features to (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) demonstrate significant antibacterial activity against various bacterial pathogens. The oxazolidinone class is particularly effective against Gram-positive bacteria, which aligns with the expected activity profile of this compound.
Based on studies of similar oxazolidinone derivatives, the compound may exhibit activity against bacterial strains including:
Bacterial Strain | Expected Activity |
---|---|
Staphylococcus aureus | Significant inhibition |
Streptococcus pneumoniae | Potent activity |
Escherichia coli | Moderate activity |
The compound's structural features suggest it may be particularly effective against Gram-positive pathogens, including potentially drug-resistant strains. This antimicrobial profile makes the compound interesting for research into new antibacterial agents.
Research Applications
Current Research Status
The research on (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) appears to be ongoing, as evidenced by its recent modification date in PubChem (February 22, 2025) . The compound has been studied primarily for its antimicrobial properties, consistent with other oxazolidinone derivatives.
Its presence in multiple chemical catalogs and databases indicates active interest in the compound for research purposes . The availability of high-purity material from multiple suppliers further suggests ongoing research activity involving this compound.
Comparative Analysis
Structural Analogs
(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) shares structural similarities with several related compounds. The search results mention several structural analogs that may have related activities:
Compound | CAS Number | Relationship |
---|---|---|
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 | S-enantiomer |
3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 | Related structure |
4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 | Structural component |
The S-enantiomer is particularly interesting from a structure-activity relationship perspective, as the stereochemistry at the 5-position often significantly impacts biological activity in oxazolidinone compounds . Comparative studies between the R- and S-enantiomers could provide valuable insights into the stereochemical requirements for activity.
Structure-Activity Considerations
The specific structural features of (R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride) likely contribute to its biological activity in distinct ways:
-
The oxazolidinone ring serves as the core pharmacophore responsible for ribosomal binding and protein synthesis inhibition
-
The R-configuration at the 5-position provides the proper spatial orientation for target binding
-
The aminomethyl group contributes to binding affinity and specificity
-
The phenyl linker provides proper spacing between functional groups
-
The morpholin-3-one moiety likely influences pharmacokinetic properties and may contribute to additional binding interactions
These structure-activity considerations are important for understanding the compound's biological properties and for guiding the development of improved derivatives with enhanced activity or reduced side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume